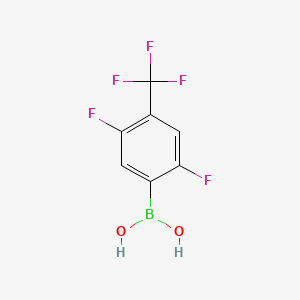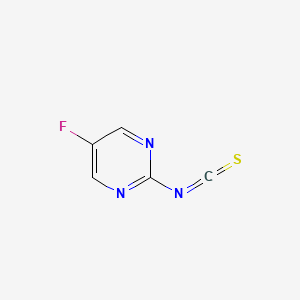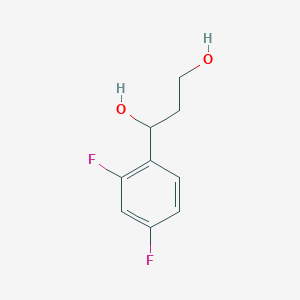
1-Bromo-3-chloro-5-nitro-2-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-chloro-5-nitro-2-(trifluoromethyl)benzene is an aromatic compound with a complex structure It consists of a benzene ring substituted with bromine, chlorine, nitro, and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-chloro-5-nitro-2-(trifluoromethyl)benzene typically involves multiple steps. One common method includes the nitration of a benzene derivative followed by halogenation. For example, starting with a trifluoromethylbenzene, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid. Subsequent bromination and chlorination can be performed using bromine and chlorine in the presence of a catalyst like iron or aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques like recrystallization and chromatography are often employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3-chloro-5-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution.
Oxidation: The trifluoromethyl group can undergo oxidation under specific conditions to form carboxylic acids.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Halogenation: Bromine and chlorine with catalysts like iron or aluminum chloride.
Reduction: Tin and hydrochloric acid or catalytic hydrogenation.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Amines: From the reduction of the nitro group.
Carboxylic Acids: From the oxidation of the trifluoromethyl group.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-chloro-5-nitro-2-(trifluoromethyl)benzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Bromo-3-chloro-5-nitro-2-(trifluoromethyl)benzene depends on the specific reactions it undergoes. For example, in nucleophilic aromatic substitution, the electron-withdrawing nitro group stabilizes the intermediate anion, facilitating the substitution process . The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-3-nitro-5-(trifluoromethyl)benzene
- 1-Chloro-3-nitro-5-(trifluoromethyl)benzene
- 1-Bromo-2-chloro-5-nitrobenzene
Uniqueness: 1-Bromo-3-chloro-5-nitro-2-(trifluoromethyl)benzene is unique due to the combination of its substituents, which impart distinct reactivity and properties. The presence of both bromine and chlorine atoms, along with the nitro and trifluoromethyl groups, makes it a versatile compound for various chemical transformations and applications .
Eigenschaften
Molekularformel |
C7H2BrClF3NO2 |
|---|---|
Molekulargewicht |
304.45 g/mol |
IUPAC-Name |
1-bromo-3-chloro-5-nitro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2BrClF3NO2/c8-4-1-3(13(14)15)2-5(9)6(4)7(10,11)12/h1-2H |
InChI-Schlüssel |
XRFJWPUNGOMDPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)C(F)(F)F)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


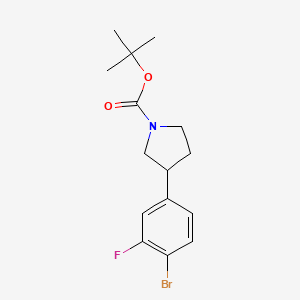



![Methyl (S)-2-[2-Amino-3-(3,4-dihydroxyphenyl)-N-methylpropanamido]acetate Hydrochloride](/img/structure/B13679423.png)
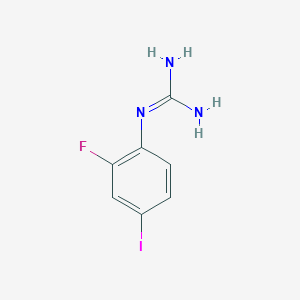
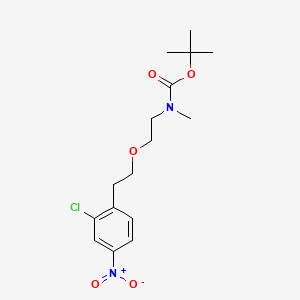
![2-(2,6-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13679451.png)



